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Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120 Get Quote

SR-4835 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers using SR-4835, a potent and selective dual inhibitor of CDK12 and

CDK13.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SR-4835?

A1: SR-4835 is a highly selective, ATP-competitive dual inhibitor of Cyclin-Dependent Kinase

12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] Its primary role is to block the

kinase activity of these enzymes, which are critical for transcriptional regulation. Specifically,

CDK12 and CDK13 phosphorylate the C-terminal domain (CTD) of RNA polymerase II, a

process essential for transcription elongation and the expression of genes involved in the DNA

damage response (DDR).[1]

Beyond simple kinase inhibition, SR-4835 also functions as a "molecular glue."[3][4][5] It

induces the formation of a ternary complex between CDK12, its binding partner Cyclin K, and

the DDB1 E3 ubiquitin ligase.[3][4] This leads to the ubiquitination and subsequent proteasomal

degradation of Cyclin K.[3][4][5] This degradation of Cyclin K is a key contributor to the

cytotoxic effects of SR-4835.[3]

Q2: How selective is SR-4835? What are its known off-targets?
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A2: SR-4835 demonstrates high selectivity for CDK12 and CDK13. In a broad kinase panel

screen of over 450 kinases, SR-4835 showed minimal activity against other kinases at a

concentration of 10 µM.[1][6] However, some weak affinities have been identified. The table

below summarizes the known on-target and off-target binding affinities. SR-4835 has been

shown to have no affinity for BRD4 and does not inhibit PARP activity.[1][6]

Q3: What is the "molecular glue" activity of SR-4835?

A3: The "molecular glue" activity of SR-4835 refers to its ability to induce the interaction

between two proteins that would not normally associate. In this case, SR-4835 promotes the

binding of the CDK12/Cyclin K complex to the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.

[3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal

degradation of Cyclin K. This is a distinct mechanism from simple kinase inhibition and is a

significant contributor to the compound's cellular activity.[3] The benzimidazole side-chain of

SR-4835 has been identified as important for this molecular glue function.[4]

Troubleshooting Guide
Issue 1: Unexpectedly high or low cell sensitivity to SR-4835.

Possible Cause 1: Misunderstood Mechanism of Action. The cytotoxicity of SR-4835 is not

solely due to CDK12/13 kinase inhibition but is significantly enhanced by its molecular glue

activity that leads to Cyclin K degradation.[3] Cell lines with inherent differences in the

expression or activity of the CUL4-RBX1-DDB1 ubiquitin ligase complex may exhibit varied

sensitivity.

Troubleshooting Step 1: Verify Cyclin K Degradation.

Protocol: Treat your cells with a range of SR-4835 concentrations for 2-6 hours. Harvest

cell lysates and perform a Western blot to assess Cyclin K protein levels. A decrease in

Cyclin K levels would confirm the molecular glue effect is active in your cell line.

Expected Outcome: A dose-dependent decrease in Cyclin K protein levels.

Possible Cause 2: Differences in DNA Damage Response (DDR) Pathway Dependency. SR-
4835's inhibition of CDK12/13 leads to the downregulation of DDR genes.[1] Cells that are

highly dependent on these pathways for survival may be more sensitive.
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Troubleshooting Step 2: Assess DDR Gene Expression.

Protocol: Treat cells with SR-4835 for 4-6 hours. Extract RNA and perform qRT-PCR for

key DDR genes (e.g., BRCA1, ATM, FANCI).

Expected Outcome: A reduction in the mRNA levels of DDR genes.

Issue 2: Observing effects that are not consistent with CDK12/13 inhibition.

Possible Cause: Potential Off-Target Effects. While highly selective, SR-4835 has weak

affinity for GSK3A and GSK3B.[6] At higher concentrations, inhibition of these kinases could

lead to unexpected phenotypes.

Troubleshooting Step 1: Perform a Dose-Response Experiment.

Protocol: Titrate SR-4835 from a low nanomolar to a high micromolar range in your assay.

Compare the concentration at which you observe the unexpected effect with the known

IC50 for CDK12/13.

Expected Outcome: If the effect only occurs at concentrations significantly higher than the

IC50 for CDK12/13, it may be due to an off-target activity.

Troubleshooting Step 2: Use a Structurally Different CDK12/13 Inhibitor.

Protocol: Treat your cells with another CDK12/13 inhibitor that has a different chemical

scaffold (e.g., THZ531).

Expected Outcome: If the unexpected phenotype is not replicated with a different inhibitor,

it is more likely to be a specific off-target effect of SR-4835. It is noteworthy that while both

SR-4835 and THZ531 inhibit CDK12, only SR-4835 has been shown to induce Cyclin K

degradation.[4]

Data and Protocols
Quantitative Data Summary
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Target Assay Type Value Reference

On-Target

CDK12 IC50 (ADP-glo) 99.0 ± 10.5 nM [6]

CDK12 Kd (Binding) 98 nM [2][6]

CDK13 IC50 4.9 nM [2]

Off-Target

GSK3A Kd (Binding) 1.2 µM [6]

GSK3B Kd (Binding) 810 nM [6]

CDK6 Kd (Binding) 5.1 µM [6]

Experimental Protocols
Protocol 1: Western Blot for Cyclin K Degradation

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of

harvest.

Treatment: The following day, treat cells with SR-4835 at desired concentrations (e.g., 0.05,

0.1, 0.2, 0.5, 1 µM) or a vehicle control (DMSO) for 2 hours.[4]

Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the

gel, and transfer proteins to a PVDF membrane.

Immunoblotting: Block the membrane and probe with primary antibodies for Cyclin K and a

loading control (e.g., GAPDH, β-actin).

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent

substrate to visualize the bands.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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